molecular formula C27H27Cl3O5 B13451111 (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal

(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal

Cat. No.: B13451111
M. Wt: 537.9 g/mol
InChI Key: GTTGJSPIVNERCZ-BEVIMSPHSA-N
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Description

(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal is an organic compound that features multiple benzyl ether groups and a hydroxyl group on a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The benzylation is usually carried out using 2-chlorobenzyl bromide or chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ether groups can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Conversion of the aldehyde group to a primary alcohol.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can be used as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its structural features could be exploited to interact with specific biological targets.

Industry

In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5S)-2,3,4-Tris((benzyl)oxy)-5-hydroxyhexanal: Similar structure but without the chlorine atoms.

    (2S,3R,4R,5S)-2,3,4-Tris((2-methylbenzyl)oxy)-5-hydroxyhexanal: Similar structure with methyl groups instead of chlorine.

    (2S,3R,4R,5S)-2,3,4-Tris((2-fluorobenzyl)oxy)-5-hydroxyhexanal: Similar structure with fluorine atoms instead of chlorine.

Uniqueness

The presence of 2-chlorobenzyl groups in (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal may confer unique chemical and biological properties compared to its analogs. The chlorine atoms could influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C27H27Cl3O5

Molecular Weight

537.9 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4-tris[(2-chlorophenyl)methoxy]-5-hydroxyhexanal

InChI

InChI=1S/C27H27Cl3O5/c1-18(32)26(34-16-20-9-3-6-12-23(20)29)27(35-17-21-10-4-7-13-24(21)30)25(14-31)33-15-19-8-2-5-11-22(19)28/h2-14,18,25-27,32H,15-17H2,1H3/t18-,25+,26+,27-/m0/s1

InChI Key

GTTGJSPIVNERCZ-BEVIMSPHSA-N

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@@H](C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O

Canonical SMILES

CC(C(C(C(C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O

Origin of Product

United States

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